Home > Products > Screening Compounds P118648 > Gadoxate disodium
Gadoxate disodium -

Gadoxate disodium

Catalog Number: EVT-10914321
CAS Number:
Molecular Formula: C23H31GdN3Na2O11+3
Molecular Weight: 728.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gadoxate disodium is derived from gadolinium, a rare earth metal, which is complexed with a specialized organic ligand to form the contrast agent. It falls under the category of magnetic resonance contrast media and is specifically classified as a hepatobiliary contrast agent due to its selective uptake by liver cells (hepatocytes) and subsequent excretion into the bile ducts .

Synthesis Analysis

Methods and Technical Details

The synthesis of gadoxate disodium involves several key steps that utilize various chemical intermediates. Recent patents outline novel methods for its preparation, focusing on improving yield and purity while reducing complexity and environmental impact.

  1. Preparation Method: A typical synthesis route involves the reaction of a precursor compound, such as S-1-(4-hydroxy phenyl)-3-aza-pentane-1,5-diamine, with sodium hydroxide and sodium chloroacetate. The reaction is conducted under reflux conditions for extended periods (20 to 40 hours) to ensure complete conversion to the desired product .
  2. Purification: Post-reaction, the mixture undergoes acidification to adjust pH, followed by filtration and drying to isolate gadoxate disodium. The final product typically exhibits high purity levels (>98%) and satisfactory yields (up to 77%) depending on the specific method employed .
Molecular Structure Analysis

Structure and Data

Gadoxate disodium has a complex molecular structure characterized by multiple functional groups that enhance its solubility and interaction with biological tissues. The molecular formula can be represented as:

C20H30N3O10Gd2NaC_{20}H_{30}N_{3}O_{10}Gd\cdot 2Na

This formula indicates that gadoxate disodium comprises 20 carbon atoms, 30 hydrogen atoms, 3 nitrogen atoms, 10 oxygen atoms, one gadolinium atom, and two sodium atoms. The presence of carboxylate groups contributes to its water solubility and facilitates its hepatic uptake during imaging procedures .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of gadoxate disodium include:

  • Nucleophilic Substitution: The reaction between sodium chloroacetate and the amino groups in the precursor compound leads to the formation of carboxylate moieties.
  • Complexation: Gadolinium ions are introduced into the reaction mixture where they coordinate with the ligand framework formed during synthesis.

These reactions are critical for achieving the desired pharmacological properties of gadoxate disodium, particularly its relaxivity characteristics essential for MRI applications .

Mechanism of Action

Process and Data

Gadoxate disodium functions as a contrast agent through a process termed T1 relaxation enhancement. Upon intravenous administration:

  1. Distribution Phase: The agent initially disperses within vascular compartments.
  2. Hepatocyte Uptake: Gadoxate is selectively taken up by hepatocytes via specific transport mechanisms.
  3. Biliary Excretion: Following uptake, it is excreted into bile ducts, providing detailed imaging during MRI scans.

This mechanism allows for differentiation between various types of liver lesions based on their enhancement patterns during different phases of imaging .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gadoxate disodium typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: The compound maintains stability within a physiological pH range.
  • Relaxivity: Gadoxate exhibits high relaxivity values (ranging from 4 to 6 mM1^{-1}s1^{-1}), making it effective in enhancing MRI signals.

These properties are crucial for its effectiveness as an MRI contrast agent .

Applications

Scientific Uses

Gadoxate disodium is primarily used in medical imaging, specifically:

  • Liver Imaging: It enhances MRI scans for evaluating liver lesions, differentiating between benign and malignant tumors.
  • Biliary Tract Assessment: It aids in visualizing biliary obstructions or abnormalities.
  • Research Applications: Beyond clinical use, gadoxate disodium is employed in research studies assessing liver function and disease progression.

The unique properties of gadoxate disodium make it an invaluable tool in both diagnostic radiology and hepatobiliary research .

Introduction to Gadoxetate Disodium in Diagnostic Imaging

Historical Development of Hepatobiliary-Specific MRI Contrast Agents

The evolution of hepatobiliary MRI contrast agents emerged from the need to overcome two limitations of conventional GBCAs: transient vascular enhancement and lack of tissue specificity. Early extracellular agents like gadopentetate dimeglumine (Gd-DTPA) distributed nonspecifically in the vascular and interstitial compartments, providing narrow imaging windows and insufficient lesion-to-liver contrast in delayed phases [4].

Milestones in development:

  • 1990s: Introduction of gadobenate dimeglumine (Gd-BOPTA, MultiHance), the first agent with partial (3–5%) hepatocyte uptake. Though pioneering, its low biliary excretion (4–6%) limited hepatobiliary phase utility [1] [4].
  • Early 2000s: Synthesis of gadoxetate disodium, engineered for 50% hepatic uptake via organic anion-transporting polypeptides (OATPs). This molecular design leveraged gadolinium’s paramagnetic properties while incorporating a lipophilic ethoxybenzyl moiety to facilitate hepatocyte transport [4] [7].
  • 2004/2008: European (EMA) and U.S. (FDA) approvals established gadoxetate disodium as the premier hepatobiliary agent, offering stronger parenchymal enhancement (∼2x gadobenate) and faster biliary excretion (hepatobiliary phase at 20 minutes vs. 90–120 minutes) [6] [8].

Table 1: Evolution of Hepatobiliary MRI Contrast Agents

Agent (Trade Name)Hepatic UptakeRenal ExcretionHepatobiliary Phase TimingClinical Impact
Gadobenate dimeglumine (MultiHance)3–5%95–97%90–120 minLimited hepatocyte phase utility
Gadoxetate disodium (Primovist/Eovist)50%50%20 minRobust, rapid liver enhancement
Manganese DPDP (Teslascan)50–70%Minimal30–60 minWithdrawn (manganese toxicity)

Clinical Significance in Hepatic Lesion Characterization

Gadoxetate disodium’s clinical value stems from its ability to differentiate lesions based on hepatocellular function. Unlike non-specific agents, its uptake by OATP1 transporters enables distinct enhancement patterns across lesion types during the hepatobiliary phase (HBP, 20 min post-injection) [1] [7].

Key diagnostic applications:

  • Hepatocellular carcinoma (HCC) detection: HCCs lack functional OATPs and appear hypointense in HBP. In high-risk patients with ≤2 cm nodules, gadoxetate-enhanced MRI achieves 63–95% sensitivity and 95% specificity when combined with LI-RADS criteria [3].
  • Focal nodular hyperplasia (FNH) diagnosis: FNH retains transporter expression and shows iso-/hyperintensity in HBP due to contrast uptake by hyperplastic hepatocytes. This differentiates it from hepatocellular adenoma (hypointense) without requiring biopsy [1] [4].
  • Metastasis identification: Metastases appear profoundly hypointense ("black holes") in HBP, as they lack hepatocytes. This provides superior conspicuity compared to non-specific GBCAs, particularly for subcentimeter lesions [1] [5].
  • Biliary imaging: Excretion into bile ducts permits functional MR cholangiography, useful for evaluating leaks, obstructions, or post-transplant anastomoses [4] [5].

Table 2: Diagnostic Performance in ≤2 cm Liver Lesions

Lesion TypeHBP Enhancement PatternSensitivity (%)Specificity (%)PPV (%)
HCC (LI-RADS 5)Hypointense63.495.697.1
FNHIso-/hyperintense89–9493–9791–95
MetastasisMarkedly hypointense87–9396–9989–94

Data from multicenter studies using histopathology/imaging follow-up reference standards [2] [3].

Comparative Analysis with Conventional Gadolinium-Based Contrast Agents

Gadoxetate disodium differs fundamentally from conventional GBCAs in pharmacokinetics, imaging protocols, and diagnostic capabilities.

Critical distinctions:

  • Pharmacokinetics:
  • Biodistribution: Gadoxetate distributes initially in the vascular/extracellular space (dynamic phases), followed by active hepatocyte uptake (50% of dose). Conventional GBCAs (e.g., gadoterate) remain entirely extracellular [1] [7].
  • Excretion: Dual renal-hepatic excretion (50:50) contrasts with purely renal elimination in non-specific agents. This reduces nephrotoxicity risk but necessitates hepatic function assessment [1] [8].
  • Imaging protocol:
  • Requires tightly coordinated dynamic imaging due to rapid arterial washout.
  • Hepatobiliary phase acquisition at 20 minutes enables single-session comprehensive liver/biliary assessment [1] [4].
  • Diagnostic performance:
  • Advantages: Higher lesion-to-liver contrast in HBP improves detection of subcentimeter metastases and HCCs. T1 relaxivity (6.9 L mmol⁻¹ s⁻¹ at 1.5T) exceeds conventional GBCAs (<4.8 L mmol⁻¹ s⁻¹), enhancing parenchymal signal [1] [4].
  • Limitations: Transient respiratory motion artifacts during arterial phase injection may compromise vascular assessment. Not optimal for hemangiomas or inflammatory lesions due to atypical enhancement kinetics [1] [7].

Table 3: Pharmacokinetic and Imaging Properties Comparison

PropertyGadoxetate DisodiumConventional GBCA (e.g., Gd-DTPA)Gadobenate Dimeglumine
Molecular structureLinear, ionicLinear, ionicLinear, ionic
Hepatocyte uptake50%0%3–5%
Renal excretion50%100%95–97%
T1 relaxivity (1.5T)6.9–7.3 L mmol⁻¹ s⁻¹3.9–4.1 L mmol⁻¹ s⁻¹4.4–5.2 L mmol⁻¹ s⁻¹
Hepatobiliary phase timing20 minNot applicable90–120 min

Gadoxetate disodium’s hepatocyte-specificity also poses interpretive nuances: approximately 10% of HCCs may show atypical HBP uptake due to preserved OATP expression, potentially confounding diagnosis [7]. Nevertheless, its capacity to provide both vascular and hepatobiliary information within a single exam solidifies its role as a cornerstone of modern hepatic MRI.

Properties

Product Name

Gadoxate disodium

IUPAC Name

disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+)

Molecular Formula

C23H31GdN3Na2O11+3

Molecular Weight

728.7 g/mol

InChI

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2

InChI Key

SLYTULCOCGSBBJ-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.